molecular formula C6H8BrMgN3 B6302378 (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide CAS No. 1443059-05-9

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide

Cat. No.: B6302378
CAS No.: 1443059-05-9
M. Wt: 226.36 g/mol
InChI Key: IPQTWKHJNRYNTD-UHFFFAOYSA-M
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Description

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is an organomagnesium compound with the molecular formula C6H8BrMgN3. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the field of medicinal chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide can be synthesized through the reaction of (2-(dimethylamino)pyrimidin-5-yl) bromide with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic molecules.

    Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF.

    Substitution Reactions: Often carried out with alkyl or aryl halides.

    Coupling Reactions: Usually involve palladium or nickel catalysts.

Major Products

The major products formed from these reactions include alcohols, substituted pyrimidines, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Dimethylamino)pyrimidin-5-yl)boronic acid
  • (2-(Dimethylamino)pyrimidin-5-yl)boronic acid pinacol ester

Uniqueness

Compared to its boronic acid counterparts, (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is more reactive and can participate in a broader range of chemical reactions. Its ability to form Grignard reagents makes it particularly valuable in organic synthesis.

Properties

IUPAC Name

magnesium;N,N-dimethyl-5H-pyrimidin-5-id-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N3.BrH.Mg/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQTWKHJNRYNTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=[C-]C=N1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrMgN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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